3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N7/c1-10-23-13(16(17,18)19)8-14(24-10)26-6-2-11(3-7-26)25-15-12(9-20)21-4-5-22-15/h4-5,8,11H,2-3,6-7H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUNMPZNNDWAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CN=C3C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by this compound. Future studies could provide insights into the downstream effects of this compound on cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets. .

Biological Activity

The compound 3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile is a notable member of the aminopyrazine derivatives, which have garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

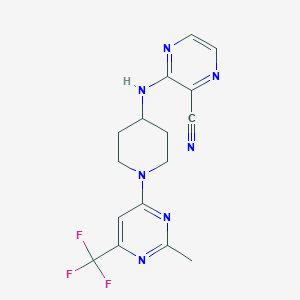

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrazine ring linked to a piperidine moiety and a pyrimidine substituent, which contributes to its biological activity.

Research indicates that compounds similar to 3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3Kα and PI3Kδ. These kinases play critical roles in cellular signaling pathways that regulate growth, proliferation, and survival in cancer cells .

Inhibition of PI3-Kinase

The inhibition of Class I PI3K enzymes can lead to reduced cellular proliferation and survival in malignant cells. This mechanism is particularly relevant in the context of various cancers, where aberrant PI3K signaling is often implicated. The selectivity of this compound for specific isoforms suggests it may minimize off-target effects, enhancing its therapeutic profile .

Biological Activity and Efficacy

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Anti-Tumor Activity : The compound has demonstrated significant anti-tumor effects in several cancer models by inhibiting tumor cell proliferation and inducing apoptosis .

- Selectivity : It shows selective inhibition against certain PI3K isoforms while sparing others, which is crucial for reducing potential side effects associated with broader kinase inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound:

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies suggest it has a moderate half-life and exhibits good bioavailability when administered orally .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidines and pyrazines exhibit significant anticancer properties. The compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, research shows that similar compounds can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related pyrimidine derivatives has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that the compound may possess similar properties . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Neuropharmacological Effects

Compounds containing piperidine and pyrimidine moieties have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The piperidine ring is known to interact with neurotransmitter systems, which could make this compound a candidate for further studies in treating mood disorders .

Case Studies

Q & A

Q. What are the key considerations for optimizing the synthetic route of 3-((1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)pyrazine-2-carbonitrile?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

Step 1 : React a substituted pyrimidine (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl) with a piperidine derivative to form the piperidin-4-yl intermediate via Buchwald-Hartwig amination or SNAr reactions .

Step 2 : Couple the intermediate with pyrazine-2-carbonitrile using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .

- Optimization Tips :

- Use high-throughput screening to identify optimal catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF).

- Monitor reaction progress with HPLC to detect side products like unreacted starting materials or dehalogenated byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final compound .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms regiochemistry of the pyrimidine and pyrazine rings. For instance, the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and piperidine protons (δ 2.5–3.5 ppm) are key markers .

- High-Resolution Mass Spectrometry (HRMS) :

- Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .

- HPLC-PDA/ELSD :

- Quantifies purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water mobile phases .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer :

- Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers (e.g., PBS with 0.1% Tween-80) to identify stable formulations .

- Sonication and Heating : Use brief sonication (5–10 minutes at 40°C) to disperse aggregates.

- Critical Micelle Concentration (CMC) Studies : Add non-ionic surfactants (e.g., Pluronic F-68) to enhance solubility without disrupting biological assays .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of intermediates in the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate activation energies for competing reaction pathways (e.g., nucleophilic attack at C4 vs. C6 of pyrimidine) to predict regioselectivity .

- Molecular Dynamics (MD) Simulations :

- Model solvent effects on transition states to optimize reaction conditions (e.g., polarity, dielectric constant) .

- Software Tools : Gaussian 16 or ORCA for quantum calculations; VMD for visualizing reaction trajectories .

Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate target binding mechanisms?

- Methodological Answer :

- SPR Protocol :

Immobilize the target protein (e.g., kinase) on a CM5 sensor chip.

Inject compound solutions at varying concentrations (1 nM–10 µM) to measure binding kinetics (ka, kd) and affinity (KD) .

- ITC Protocol :

- Titrate the compound into a protein solution to quantify enthalpy (ΔH) and entropy (ΔS) changes, revealing hydrophobic/electrostatic interactions .

- Data Interpretation :

- Contradictory binding data (e.g., high KD in SPR but low IC50 in enzymatic assays) may indicate allosteric binding or aggregation artifacts. Validate with orthogonal methods like microscale thermophoresis (MST) .

Q. What statistical approaches resolve contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Multivariate Analysis :

- Apply principal component analysis (PCA) to identify variables (e.g., assay pH, cell line variability) contributing to discrepancies .

- Design of Experiments (DoE) :

- Use fractional factorial designs to systematically test combinations of buffer conditions, incubation times, and compound concentrations .

- Case Study : If cytotoxicity in MTT assays conflicts with low caspase-3 activation, perform RNA-seq to check for off-target pathways (e.g., necroptosis) .

Q. How do researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | Parameters | Analysis Method |

|---|---|---|

| Acidic | 0.1 M HCl, 40°C, 24h | HPLC-MS to detect hydrolysis products |

| Oxidative | 3% H₂O₂, RT, 6h | NMR to identify epoxide or N-oxide byproducts |

| Thermal | 60°C, 72h | TGA/DSC to monitor melting point shifts |

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .

Q. What methodologies validate the compound’s selectivity across kinase isoforms or related targets?

- Methodological Answer :

- Kinome-Wide Profiling :

- Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) at 1 µM to calculate % inhibition and S(10) scores .

- Structural Biology :

- Solve co-crystal structures with targets (e.g., PDB deposition) to identify key binding residues (e.g., gatekeeper mutations in kinases) .

- Counter-Screening :

- Test against off-target receptors (e.g., GPCRs, ion channels) using calcium flux or FLIPR assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.